Anhuienoside B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H34O15 |

|---|---|

Molecular Weight |

622.6 g/mol |

IUPAC Name |

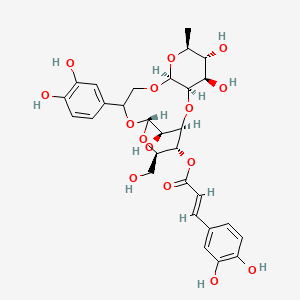

[(1R,3R,4R,5R,6S,8S,13S,15R,16R,17R)-11-(3,4-dihydroxyphenyl)-4,5,17-trihydroxy-15-(hydroxymethyl)-6-methyl-2,7,9,12,14-pentaoxatricyclo[11.3.1.03,8]heptadecan-16-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C29H34O15/c1-12-22(36)23(37)27-29(40-12)39-11-20(14-4-6-16(32)18(34)9-14)42-28-24(38)26(44-27)25(19(10-30)41-28)43-21(35)7-3-13-2-5-15(31)17(33)8-13/h2-9,12,19-20,22-34,36-38H,10-11H2,1H3/b7-3+/t12-,19+,20?,22-,23+,24+,25+,26+,27+,28+,29-/m0/s1 |

InChI Key |

YCPGXBUTQCIAHS-HPRNYKHHSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)OCC(O[C@@H]3[C@@H]([C@@H](O2)[C@@H]([C@H](O3)CO)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)C5=CC(=C(C=C5)O)O)O)O |

Canonical SMILES |

CC1C(C(C2C(O1)OCC(OC3C(C(O2)C(C(O3)CO)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)C5=CC(=C(C=C5)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Anhuienoside B: A Technical Guide to its Natural Source and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhuienoside B is a unique caffeoyl phenylethanoid diglycoside with a distinctive cyclic ether structure. First isolated from the leaves of Chloranthus anhuiensis K.F. Wu, this natural product has garnered interest for its unusual chemical architecture and potential biological activities. Its biosynthesis is of particular interest as it represents a deviation from the more common linear phenylethanoid glycosides. This technical guide provides a comprehensive overview of the natural source, isolation, and putative biosynthetic pathway of this compound, incorporating detailed experimental methodologies and quantitative data where available.

Natural Source and Induction

This compound is a metabolite produced by the plant Chloranthus anhuiensis, a species native to the Anhui province of China.[1] Its production in the fresh leaves of the plant is notably induced as a stress response. Specifically, the elicitation by abiotic stressors, such as copper (II) chloride (CuCl2), has been shown to trigger the synthesis of this compound and other stress-related metabolites.[1] This stress-induced accumulation suggests a role for this compound in the plant's defense mechanisms.

Isolation and Quantification

The isolation of this compound from its natural source involves a multi-step process of extraction and chromatography. While the seminal paper by Wu et al. (2010) provides the foundational protocol, the following is a generalized methodology based on typical natural product isolation procedures.

Experimental Protocol: Isolation of this compound

-

Plant Material Collection and Preparation: Fresh leaves of Chloranthus anhuiensis are collected and treated with a solution of CuCl2 to induce the production of this compound.

-

Extraction: The treated leaves are then harvested and extracted with a suitable solvent, typically 95% ethanol, at room temperature. The extraction process is repeated multiple times to ensure exhaustive recovery of the metabolites.

-

Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then partitioned sequentially with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This compound, being a polar glycoside, is expected to be enriched in the n-butanol fraction.

-

Chromatographic Purification: The n-butanol fraction is subjected to a series of chromatographic techniques for purification.

-

Macroporous Resin Column Chromatography: The fraction is first passed through a macroporous resin column, eluting with a gradient of ethanol in water to remove sugars and other highly polar impurities.

-

Silica Gel Column Chromatography: Further separation is achieved on a silica gel column using a gradient of methanol in chloroform as the mobile phase.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is typically performed on a preparative HPLC system, often with a C18 column and a mobile phase consisting of a gradient of methanol or acetonitrile in water.

-

Data Presentation: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C29H34O15 |

| Molecular Weight | 622.57 g/mol |

| Appearance | White amorphous powder |

| UV (λmax, MeOH) | 218, 248, 290, 328 nm |

| IR (νmax, KBr) | 3415, 1698, 1629, 1605, 1518, 1280, 1160, 1073 cm-1 |

Putative Biosynthesis of this compound

The biosynthesis of this compound is proposed to follow the general pathway of phenylethanoid glycoside (PhG) formation, with a unique enzymatic step leading to its characteristic cyclic ether. The pathway can be divided into three main stages: the formation of the phenylethanoid aglycone, the synthesis of the caffeoyl moiety, and the subsequent glycosylation, acylation, and cyclization.

Stage 1: Biosynthesis of the Phenylethanoid Aglycone (Hydroxytyrosol)

The biosynthesis of the hydroxytyrosol backbone begins with the shikimic acid pathway, which produces the aromatic amino acids L-phenylalanine and L-tyrosine.

References

Anhuienoside B: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anhuienoside B is a naturally occurring caffeoyl phenylethanoid diglycoside with a unique cyclic structure.[1] It has been identified as a phytoalexin, a stress-induced metabolite, in the leaves of the plant Chloranthus anhuiensis.[1][2] To date, the scientific literature on this compound is exceptionally limited, with its initial discovery and structural elucidation being the sole focus of published research. There is currently no publicly available data on its biological activities, mechanism of action, or associated signaling pathways. This guide provides a thorough overview of the existing knowledge on this compound, including its chemical properties and the experimental protocols for its isolation. Furthermore, it discusses the known biological activities of the broader class of caffeoyl phenylethanoid glycosides and extracts from the Chloranthus genus to offer a contextual framework for potential future research.

Introduction

This compound is a secondary metabolite produced by Chloranthus anhuiensis in response to abiotic stress induced by copper chloride (CuCl₂).[1][2] Its discovery was part of a study focused on identifying novel phytoalexins, which are antimicrobial and antioxidant compounds synthesized by plants under stress. The unique cyclic structure of this compound distinguishes it within the caffeoyl phenylethanoid diglycoside class, suggesting potentially novel chemical and biological properties.

Chemical Properties

The fundamental chemical characteristics of this compound are summarized in the table below. This information is derived from its initial isolation and structural characterization.

| Property | Value | Reference |

| Chemical Class | Caffeoyl Phenylethanoid Diglycoside | |

| Molecular Formula | C₂₉H₃₄O₁₅ | MedChemExpress |

| Molecular Weight | 622.57 g/mol | MedChemExpress |

| Origin | Leaves of Chloranthus anhuiensis | |

| Elicitor | Copper Chloride (CuCl₂) |

Experimental Protocols

Induction and Isolation of this compound

The isolation of this compound, as described in the foundational literature, involves the induction of its synthesis in the plant material followed by extraction and purification. The general workflow is outlined below.

References

Anhuienoside B: Uncharted Territory in Biological Activity Screening

A comprehensive search of scientific literature and databases reveals a significant gap in the current understanding of Anhuienoside B's biological activities. At present, there is no publicly available data on its bioactivity, experimental protocols for its screening, or its potential interactions with cellular signaling pathways.

This lack of information prevents the creation of an in-depth technical guide as requested. Researchers, scientists, and drug development professionals should be aware that the preliminary biological activity of this compound remains an unexplored area of research.

While the query for "this compound" yielded no specific results, searches for similarly named compounds revealed ongoing research into their biological effects. These include:

-

Ancorinoside B: A marine-derived compound that has demonstrated multiple biological effects of medicinal interest.[1] It has been shown to inhibit the secretion of matrix metalloproteinases MMP-2 and MMP-9, which are relevant to cancer metastasis.[1] Furthermore, it exhibits potent activity against the formation of Staphylococcus aureus biofilms at concentrations well below its minimum inhibitory concentration, suggesting a low likelihood of inducing bacterial resistance.[1]

-

Hennoside B: This compound has shown antioxidant properties in both FRAP (ferric ion reducing antioxidant power) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[2]

-

Oroxin B: A flavonoid that has been studied for its potential in alleviating osteoarthritis.[3] Research indicates it exerts its effects through anti-inflammatory actions, inhibition of the PI3K/AKT/mTOR signaling pathway, and enhancement of autophagy.

-

Oenothein B: A bioactive ellagitannin that has been shown to modulate the functions of phagocytes, including neutrophils and monocytes/macrophages, both in vitro and in vivo. It can induce intracellular calcium flux, the production of reactive oxygen species, chemotaxis, and the activation of NF-κB. Studies also suggest it may have neuroprotective effects by activating the extracellular signal-regulated kinase 2 (ERK2) signaling pathway in the brain.

-

Anemoside B4: This compound, extracted from Pulsatilla chinensis, has demonstrated anti-inflammatory activity and is being investigated for its protective effects in acute ulcerative colitis by potentially inhibiting the TLR4/NF-κB/MAPK signaling pathway.

-

Anhuienoside C: A triterpenoid saponin with significant anti-inflammatory and anti-rheumatoid arthritis activities.

The exploration of these related compounds highlights the potential for novel saponins and glycosides to possess significant biological activities. However, without specific studies on this compound, any assumptions about its properties would be purely speculative.

Future Directions

The absence of data on this compound presents a clear opportunity for new research. A preliminary biological activity screening of this compound would be a valuable contribution to the field of natural product drug discovery. The initial steps in such a research program would logically involve:

-

Isolation and Characterization: Ensuring a pure and well-characterized sample of this compound is available.

-

Cytotoxicity Assays: Evaluating the compound's effect on various cell lines to determine its safety profile and potential as an anti-cancer agent.

-

Antimicrobial Screening: Testing its efficacy against a panel of pathogenic bacteria and fungi.

-

Anti-inflammatory Assays: Investigating its ability to modulate inflammatory responses in cellular models.

-

Antioxidant Capacity Evaluation: Determining its potential to neutralize free radicals.

Below is a hypothetical workflow for such a preliminary screening.

Caption: Hypothetical workflow for preliminary biological activity screening of a novel compound.

As research into this compound emerges, this guide will be updated to reflect the latest findings, including quantitative data, detailed experimental protocols, and visualizations of its molecular interactions.

References

- 1. Synthesis and Bioactivity of Ancorinoside B, a Marine Diglycosyl Tetramic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Oroxin B alleviates osteoarthritis through anti-inflammation and inhibition of PI3K/AKT/mTOR signaling pathway and enhancement of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Therapeutic Targets of Anhuienoside B

A comprehensive analysis of the available scientific literature reveals a significant gap in the understanding of Anhuienoside B's therapeutic targets and mechanisms of action. At present, detailed studies elucidating its specific signaling pathways and molecular interactions are not publicly available.

While research has been conducted on related compounds, particularly Anhuienoside C, the direct therapeutic potential of this compound remains an unexplored area of investigation. This whitepaper aims to transparently address the current state of knowledge and highlight the need for further research into this natural product.

Current Understanding of this compound

This compound is a natural product that has been isolated from the fresh leaves of Chloranthus anhuiensis K. F. Wu. Its isolation has been noted in the context of the plant's response to abiotic stress, such as elicitation by copper chloride[1]. However, beyond its discovery and isolation, there is a notable absence of published research detailing its biological activity, including its potential therapeutic targets, mechanism of action, or any in vivo or in vitro studies.

Insights from a Related Compound: Anhuienoside C

In contrast to the scarcity of data on this compound, a related compound, Anhuienoside C, has been investigated for its potential anticancer properties. Research has demonstrated that Anhuienoside C can inhibit the growth of human ovarian cancer cells. The proposed mechanism of action involves the induction of apoptosis and the suppression of cell migration and invasion.

A key finding from the study of Anhuienoside C is its interaction with the PI3K/AKT/mTOR signaling pathway . Western blotting analysis indicated that Anhuienoside C blocks this critical pathway in a dose-dependent manner in OVACAR-3 cells[2]. This pathway is a central regulator of cell proliferation, growth, and survival, and its dysregulation is a common feature in many cancers.

Table 1: Effects of Anhuienoside C on Ovarian Cancer Cells [2]

| Parameter | Observation | Significance |

| Cell Proliferation | Dose-dependent reduction in OVACAR-3 cells | Suggests cytotoxic or cytostatic effects |

| Cell Morphology | Changes indicative of apoptotic cell death | Implies induction of programmed cell death |

| Cell Migration & Invasion | Dose-dependent reduction | Indicates potential to inhibit metastasis |

| PI3K/AKT/mTOR Pathway | Inhibition of the signaling cascade | Elucidates a potential molecular mechanism |

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that plays a pivotal role in regulating the cell cycle. The inhibition of this pathway, as observed with Anhuienoside C, represents a significant therapeutic strategy in oncology.

Below is a generalized diagram of the PI3K/AKT/mTOR signaling pathway, which is a known target for various therapeutic agents. While this pathway has been identified as a target for Anhuienoside C, it is important to note that the interaction of this compound with this or any other pathway has not yet been determined.

Caption: Generalized PI3K/AKT/mTOR Signaling Pathway.

Future Directions and Call for Research

The lack of data on this compound presents a clear opportunity for new research initiatives. To ascertain its therapeutic potential, the following experimental workflow is proposed:

Caption: Proposed Experimental Workflow for this compound.

Key research questions that need to be addressed include:

-

What are the primary cellular and molecular targets of this compound?

-

Does this compound exhibit cytotoxic, anti-inflammatory, or other relevant biological activities?

-

What are the key signaling pathways modulated by this compound?

-

What is the safety and efficacy profile of this compound in preclinical models?

Conclusion

While the current body of scientific literature does not provide insights into the therapeutic targets of this compound, the documented activity of the related compound, Anhuienoside C, suggests that this class of molecules may hold therapeutic promise. The PI3K/AKT/mTOR pathway, a target of Anhuienoside C, is a well-established target in drug development. However, it is imperative that direct experimental evidence be generated for this compound to elucidate its specific mechanism of action and to validate any potential therapeutic applications. The scientific community is encouraged to undertake focused research to unlock the potential of this natural product.

References

Anhuienoside B CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhuienoside B is a naturally occurring caffeoyl phenylethanoid diglycoside first identified in the leaves of Chloranthus anhuiensis. Its discovery as a stress metabolite induced by abiotic factors suggests a potential role in plant defense mechanisms, which may translate to noteworthy biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and the experimental protocols for its isolation and characterization. While specific quantitative biological activity and signaling pathway data for this compound are not extensively available in current literature, this document lays the foundational chemical knowledge for researchers and drug development professionals interested in exploring its therapeutic potential.

Chemical Identity and Properties

This compound is characterized by a unique cyclic structure. Its fundamental chemical and physical properties are summarized below for easy reference.

| Property | Value | Reference |

| CAS Number | 1233510-75-2 | [1] |

| Molecular Formula | C29H34O15 | [1] |

| Molecular Weight | 622.57 g/mol | [1] |

Isolation and Characterization

Source Material and Induction

This compound is isolated from the fresh leaves of Chloranthus anhuiensis K. F. Wu. Notably, its production is significantly enhanced in response to abiotic stress, specifically through elicitation with copper chloride (CuCl2).[1] This stress-induced accumulation suggests it may function as a phytoalexin.

Experimental Protocol: Isolation and Purification

The following is a detailed methodology for the isolation and purification of this compound based on the pioneering work in the field.[1]

Workflow for the Isolation of this compound

Caption: Workflow for the isolation of this compound.

-

Induction: Fresh leaves of Chloranthus anhuiensis are sprayed with a 5 mM solution of CuCl2 and kept in a dark, moist environment for 72 hours to induce the production of stress metabolites.

-

Extraction: The treated leaves are extracted with 95% ethanol. The resulting extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated extract is suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH). The n-BuOH fraction, containing the glycosides, is retained.

-

Macroporous Resin Chromatography: The n-BuOH fraction is subjected to column chromatography on a D101 macroporous resin. The column is washed with water, followed by elution with a gradient of ethanol in water to separate compounds based on polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative reversed-phase HPLC with an octadecylsilyl (ODS) column and a mobile phase typically consisting of a methanol-water or acetonitrile-water gradient.

Structural Elucidation

The structure of this compound was determined through extensive spectroscopic analysis.

| Spectroscopic Method | Key Findings |

| Mass Spectrometry (MS) | Provided the molecular formula C29H34O15. |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR data, along with 2D NMR techniques (COSY, HSQC, HMBC), were used to establish the connectivity of the atoms and the relative stereochemistry of the molecule. |

Detailed NMR data can be found in the supplementary information of the original publication by Wu et al., 2010.

Biological Activity and Therapeutic Potential

As of the latest literature review, there is a notable absence of specific quantitative data on the biological activities of this compound. While other compounds from Chloranthus species have demonstrated anti-inflammatory, antioxidant, and neuroprotective effects, dedicated studies to evaluate this compound are required.

Given its nature as a phytoalexin and its structural motifs (caffeoyl and phenylethanoid glycoside), it is plausible that this compound may possess antioxidant and anti-inflammatory properties. Future research should focus on screening this compound in relevant in vitro and in vivo models to elucidate its pharmacological profile.

Signaling Pathways

Currently, there is no published research detailing the specific signaling pathways modulated by this compound. The diagram below illustrates a hypothetical workflow for investigating the potential mechanism of action of this compound, should it exhibit biological activity in initial screenings.

Hypothetical Workflow for Mechanism of Action Studies

Caption: Hypothetical workflow for elucidating the mechanism of action.

Future Directions

The discovery and characterization of this compound open several avenues for future research:

-

Quantitative Biological Evaluation: A systematic evaluation of this compound for a range of biological activities, including but not limited to antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects, is warranted.

-

Mechanism of Action Studies: Should biological activity be confirmed, subsequent studies should aim to identify the molecular targets and signaling pathways modulated by this compound.

-

Synthetic Approaches: The development of a synthetic route to this compound would enable the production of larger quantities for extensive biological testing and the generation of structural analogs for structure-activity relationship (SAR) studies.

-

Pharmacokinetic Profiling: Investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound will be crucial for assessing its potential as a therapeutic agent.

Conclusion

This compound is a structurally intriguing natural product with a well-defined chemical identity. While its biological functions remain to be thoroughly investigated, its origin as a stress-induced metabolite suggests a promising area for pharmacological exploration. This technical guide provides the essential foundational knowledge to facilitate further research into the potential applications of this compound in drug discovery and development.

References

Anhuienoside B: A Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific quantitative data on the solubility and stability profile of Anhuienoside B. This guide provides a comprehensive overview of the general characteristics of triterpenoid saponins, the class of compounds to which this compound belongs, to infer its likely properties. The experimental protocols described are standardized methods for natural products and should be adapted and validated for this compound specifically.

Introduction to this compound

This compound is a triterpenoid saponin isolated from the plant Chloranthus anhuiensis.[1][2][3] Triterpenoid saponins are a large and diverse group of naturally occurring glycosides, characterized by a lipophilic triterpenoid aglycone and one or more hydrophilic sugar moieties.[4][5] This amphiphilic nature governs their physicochemical properties, including solubility and stability, and contributes to their wide range of biological activities. Compounds from the genus Chloranthus have been reported to possess anti-inflammatory, antioxidant, and cytotoxic properties, suggesting potential therapeutic applications for its constituents, including this compound.

General Solubility Profile of Triterpenoid Saponins

The solubility of triterpenoid saponins is highly dependent on their specific structure, particularly the nature and number of sugar chains attached to the aglycone. However, some general solubility characteristics can be summarized.

Table 1: General Solubility of Triterpenoid Saponins

| Solvent Class | General Solubility | Rationale |

| Polar Protic Solvents | ||

| Water | Generally good, forming colloidal solutions or micelles. | The hydrophilic sugar chains interact favorably with water molecules. |

| Methanol, Ethanol | Good | These polar organic solvents can solvate both the polar sugar moieties and the less polar aglycone. |

| Polar Aprotic Solvents | ||

| Acetone, Ethyl Acetate | Sparingly soluble to insoluble | These solvents are less effective at solvating the highly polar sugar chains. |

| Non-polar Solvents | ||

| Chloroform, Petroleum Ether, n-Hexane | Generally insoluble | The high polarity of the glycosidic part of the molecule prevents dissolution in non-polar solvents. |

| Aqueous Solutions | ||

| Dilute Acid (e.g., HCl) | Soluble, but may lead to degradation | The glycosidic bonds are susceptible to acid hydrolysis. |

| Dilute Base (e.g., NaOH) | Generally soluble | Saponins are often acidic in nature and form salts in alkaline solutions. |

General Stability Profile of Triterpenoid Saponins

The stability of triterpenoid saponins is a critical factor for their isolation, storage, and formulation. Degradation can occur through the hydrolysis of glycosidic bonds or modifications to the aglycone.

Table 2: Factors Affecting the Stability of Triterpenoid Saponins

| Condition | Effect on Stability | Mechanism of Degradation |

| pH | ||

| Acidic (pH < 5) | Unstable | Hydrolysis of glycosidic linkages, leading to the loss of sugar moieties. |

| Neutral (pH 6-8) | Generally stable | |

| Alkaline (pH > 8) | Can be unstable | Potential for hydrolysis of ester linkages if present, and other base-catalyzed reactions. |

| Temperature | High temperatures can accelerate degradation. | Increased rate of hydrolysis and oxidation reactions. |

| Light (UV/Visible) | Can induce degradation. | Photochemical reactions, including oxidation. |

| Oxidizing Agents | Susceptible to oxidation. | The triterpenoid aglycone may contain double bonds or other moieties prone to oxidation. |

| Enzymes | Can be degraded by specific glycosidases. | Enzymatic cleavage of glycosidic bonds. |

Experimental Protocols

Detailed and validated experimental protocols for this compound are not available. The following are standard, generalized methods for determining the solubility and stability of natural products like triterpenoid saponins.

Solubility Determination: Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline at various pH values, ethanol).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV or Mass Spectrometric detection (HPLC-UV/MS).

-

Data Reporting: Express solubility in units such as mg/mL or µg/mL.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.

Methodology:

-

Stress Conditions: Expose solutions of this compound to a range of stress conditions, including:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Alkaline Hydrolysis: 0.1 M NaOH at room temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat the solid compound and a solution at a high temperature (e.g., 80°C).

-

Photodegradation: Expose the solid compound and a solution to UV and visible light.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method. This involves separating the intact drug from its degradation products. Mass spectrometry can be used to identify the structure of the degradants.

-

Data Analysis: Calculate the percentage of degradation and determine the degradation kinetics (e.g., zero-order, first-order).

Visualizations

Experimental Workflow

Caption: Experimental workflow for determining the solubility and stability of this compound.

Hypothetical Anti-Inflammatory Signaling Pathway

Given that compounds from the genus Chloranthus have shown anti-inflammatory activity, a plausible mechanism of action for this compound could involve the inhibition of the NF-κB signaling pathway.

References

- 1. Sesquiterpenoids from Chloranthus anhuiensis with Neuroprotective Effects in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Advance in on chemical constituent and bioactivity research of genus Chloranthus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chloranthus anhuiensis K.F.Wu | Plants of the World Online | Kew Science [powo.science.kew.org]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. iomcworld.com [iomcworld.com]

Elucidating the Mechanism of Action of Anhuienoside B: A Review of Current Knowledge and Future Directions

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for Anhuienoside B. This natural product, isolated from the fresh leaves of Chloranthus anhuiensis as a stress metabolite induced by copper chloride, remains largely uncharacterized in terms of its molecular targets and signaling pathways. [1]

While direct experimental data on this compound is not available, this guide will synthesize the known biological activities of structurally related compounds and extracts from the Chloranthus genus to provide a potential framework for future research into its mechanism of action. Researchers, scientists, and drug development professionals are encouraged to view this document as a foundational overview and a call for further investigation into this potentially bioactive compound.

Phytochemical Context: this compound and the Chloranthus Genus

This compound is classified as a sesquiterpenoid. The Chloranthus genus is a rich source of sesquiterpenoids, particularly those of the lindenane type, which have been reported to possess a variety of biological activities.[2][3][4] These activities include anti-inflammatory, neuroprotective, cytotoxic, and antimicrobial effects.[2] Given this context, it is plausible that this compound may exhibit similar biological properties.

Potential Signaling Pathways and Mechanisms of Action

Based on studies of other compounds isolated from Chloranthus species, several signaling pathways emerge as potential targets for this compound.

2.1. Anti-inflammatory Activity:

A predominant biological activity reported for compounds from the Chloranthus genus is the modulation of inflammatory pathways. Lindenane sesquiterpenoids have been shown to exert anti-inflammatory effects through the inhibition of the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. For instance, some lindenane sesquiterpenoid dimers from Chloranthus holostegius were found to significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells and downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

A hypothetical workflow for investigating the anti-inflammatory potential of this compound is presented below.

2.2. Neuroprotective Effects:

Sesquiterpenoids from Chloranthus anhuiensis have demonstrated neuroprotective effects. One study on a sesquiterpenoid isolated from this plant showed that it could reduce glutamate-induced apoptosis in PC12 cells. The mechanism of this protection was attributed to the inhibition of caspase-3 activity and the activation of the Akt signaling pathway . This suggests that this compound could potentially have a role in protecting neuronal cells from excitotoxicity.

The potential neuroprotective signaling cascade is illustrated in the diagram below.

Proposed Experimental Protocols

To elucidate the precise mechanism of action of this compound, a systematic series of experiments would be required. The following are proposed high-level experimental protocols based on the activities of related compounds.

3.1. General Cell Viability and Cytotoxicity Assay:

-

Cell Lines: A panel of relevant cell lines (e.g., RAW 264.7 macrophages for inflammation, PC12 or SH-SY5Y neuronal cells for neuroprotection, and various cancer cell lines for cytotoxicity).

-

Methodology: Cells are treated with a range of concentrations of this compound for 24-72 hours. Cell viability is assessed using an MTT or MTS assay to determine the cytotoxic concentration 50 (CC50).

3.2. Anti-inflammatory Activity Assays:

-

Cell Model: LPS-stimulated RAW 264.7 macrophages.

-

Nitric Oxide (NO) Assay: Measure NO production in the culture supernatant using the Griess reagent.

-

Cytokine Quantification: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA kits.

-

Western Blot Analysis: Analyze the protein expression levels of iNOS, COX-2, and the phosphorylation status of key proteins in the NF-κB (p65) and MAPK (p38, ERK, JNK) pathways.

3.3. Neuroprotective Activity Assays:

-

Cell Model: Glutamate or H₂O₂-induced apoptosis in PC12 or SH-SY5Y cells.

-

Apoptosis Assay: Quantify apoptosis using Annexin V/Propidium Iodide staining followed by flow cytometry.

-

Caspase Activity Assay: Measure the activity of caspase-3 using a colorimetric or fluorometric assay.

-

Western Blot Analysis: Determine the phosphorylation status of Akt and the expression levels of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2).

Quantitative Data from Related Compounds

As there is no quantitative data available for this compound, the following table summarizes data from a study on lindenane sesquiterpenoid dimers isolated from Chloranthus holostegius to provide a reference for potential efficacy.

| Compound | Inhibitory Effect on NO Production (IC₅₀ in µM) in LPS-stimulated BV-2 cells |

| Compound 21 | 3.18 |

| Compound 22 | 4.62 |

| Compound 23 | 5.37 |

| Compound 24 | 6.11 |

| Compound 26 | 7.25 |

| Compound 30 | 8.93 |

| Compound 32 | 9.84 |

| Compound 36 | 11.46 |

| Quercetin (Positive Control) | > 20 |

Table 1: Inhibitory effects of related lindenane sesquiterpenoid dimers on nitric oxide production.

Conclusion and Future Outlook

The mechanism of action of this compound remains an open area for investigation. Based on the phytochemical context of its source, Chloranthus anhuiensis, and the known biological activities of related lindenane sesquiterpenoids, it is hypothesized that this compound may possess anti-inflammatory and neuroprotective properties. These effects are likely mediated through the modulation of key signaling pathways such as NF-κB, MAPK, and Akt.

The lack of direct experimental evidence underscores the need for dedicated research to isolate or synthesize sufficient quantities of this compound for comprehensive biological evaluation. The proposed experimental workflows and protocols in this guide offer a roadmap for researchers to begin to unravel the therapeutic potential and mechanism of action of this natural product. Such studies will be crucial in determining its viability as a lead compound for future drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. [Advance in on chemical constituent and bioactivity research of genus Chloranthus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemistry and bioactivity of lindenane sesquiterpenoids and their oligomers - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. Lindenane sesquiterpenoid monomers and oligomers: Chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Anhuienoside B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhuienoside B is a naturally occurring caffeoyl phenylethanoid diglycoside first isolated from the leaves of Chloranthus anhuiensis.[1][2] This unique molecule, produced by the plant under abiotic stress induced by copper chloride, features an unusual cyclic caffeoyl moiety.[1][2] Phenylethanoid glycosides as a class are known for a variety of biological activities, making this compound a molecule of interest for further investigation.[3] These application notes provide a comprehensive overview of a proposed synthetic pathway and a general purification protocol for this compound, designed for researchers in natural product chemistry, medicinal chemistry, and drug development.

Proposed Synthesis of this compound

As a total synthesis for this compound has not yet been reported, the following is a proposed retrosynthetic analysis and forward synthetic strategy based on established methods for the synthesis of related phenylethanoid glycosides.

Retrosynthetic Analysis

The proposed retrosynthesis of this compound is depicted below. The strategy hinges on the late-stage formation of the characteristic cyclic caffeoyl ester. The diglycoside backbone would be assembled by sequential glycosylation of a protected phenylethanoid aglycone.

References

- 1. An unusual stress metabolite induced by CuCl(2) and other constituents from the leaves of Chloranthus anhuiensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Distribution, biosynthesis, and synthetic biology of phenylethanoid glycosides in the order Lamiales - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Anhuienoside B

Abstract

This application note details a representative High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Anhuienoside B, a putative triterpenoid saponin. Due to the limited availability of specific analytical monographs for this compound, this method has been developed based on established principles for the analysis of structurally similar saponins. The protocol outlines a robust procedure for sample preparation from a plant matrix, chromatographic separation using a reversed-phase C18 column, and detection via Ultraviolet (UV) absorbance. Furthermore, a comprehensive method validation protocol in accordance with the International Conference on Harmonisation (ICH) guidelines is presented. This document is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for the quantification of this compound or similar saponin compounds.

Introduction

This compound is a glycosidic compound, presumed to be a triterpenoid saponin based on its nomenclature. Saponins are a diverse group of naturally occurring plant glycosides that are of significant interest in the pharmaceutical and nutraceutical industries due to their wide range of biological activities. Accurate and precise quantification of these compounds is crucial for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of saponins, offering high resolution and sensitivity.[1][2]

This application note provides a comprehensive HPLC method for the quantification of this compound. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, and UV detection at 205 nm, a common wavelength for saponins that lack a strong chromophore.[1][2] The protocol also includes detailed steps for sample preparation and method validation to ensure the reliability and accuracy of the results.

Experimental Protocol

Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Formic acid (analytical grade)

-

Plant material containing this compound

-

0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

-

HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: 0.1% Formic acid in Acetonitrile

-

-

Elution Mode: Gradient elution (see Table 1).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 205 nm

-

Injection Volume: 10 µL

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 85 | 15 |

| 20 | 60 | 40 |

| 35 | 40 | 60 |

| 40 | 15 | 85 |

| 45 | 15 | 85 |

| 50 | 85 | 15 |

| 60 | 85 | 15 |

Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 10 µg/mL to 200 µg/mL.

Sample Preparation

-

Extraction:

-

Accurately weigh 1.0 g of powdered plant material.

-

Add 25 mL of 70% methanol.

-

Perform ultrasonication for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

-

Purification (Solid-Phase Extraction - optional for complex matrices):

-

Reconstitute the dried extract in 10 mL of water.

-

Pass the solution through a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge with 10 mL of water to remove polar impurities.

-

Elute the saponins with 10 mL of methanol.

-

Evaporate the eluate to dryness.

-

-

Final Sample Preparation:

-

Reconstitute the dried extract (from step 1 or 2) in 5 mL of methanol.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Method Validation

The developed HPLC method was validated according to the ICH Q2(R1) guidelines for accuracy, precision, linearity, limit of detection (LOD), and limit of quantitation (LOQ).[3]

Linearity

The linearity of the method was evaluated by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound.

Precision

-

Repeatability (Intra-day precision): Six replicate injections of a standard solution (100 µg/mL) were performed on the same day.

-

Intermediate Precision (Inter-day precision): The analysis was repeated on three different days.

Accuracy

The accuracy of the method was determined by a recovery study. A known amount of this compound standard solution was spiked into a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The recovery was calculated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 × (σ/S) LOQ = 10 × (σ/S) where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Results and Data Presentation

The quantitative data for the method validation are summarized in the tables below.

Table 2: Linearity Data for this compound

| Parameter | Result |

| Linearity Range | 10 - 200 µg/mL |

| Regression Equation | y = 25431x + 1258 |

| Correlation Coefficient (r²) | 0.9995 |

Table 3: Precision Data for this compound

| Precision Type | n | Mean Peak Area | Standard Deviation | % RSD |

| Intra-day | 6 | 2545890 | 22913 | 0.90 |

| Inter-day | 3 | 2551043 | 35714 | 1.40 |

Table 4: Accuracy (Recovery) Data for this compound

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | % RSD |

| 80% | 80 | 78.9 | 98.6 | 1.2 |

| 100% | 100 | 101.2 | 101.2 | 0.8 |

| 120% | 120 | 119.5 | 99.6 | 1.1 |

Table 5: LOD and LOQ for this compound

| Parameter | Result (µg/mL) |

| Limit of Detection (LOD) | 0.5 |

| Limit of Quantitation (LOQ) | 1.5 |

Visualizations

Caption: Experimental workflow for the HPLC quantification of this compound.

Conclusion

This application note provides a detailed and robust HPLC method for the quantification of this compound. The method is selective, linear, precise, and accurate over the specified concentration range. The provided protocol for sample preparation is effective for the extraction of saponins from plant matrices. This method can be readily implemented in a quality control or research laboratory for the routine analysis of this compound and potentially other structurally related triterpenoid saponins. It is recommended that the method be re-validated or a system suitability test be performed when applied to different sample matrices or using different HPLC systems.

References

Application Notes and Protocols for In Vitro Cell-Based Assays Using Anhuienoside C

A Note on Anhuienoside B: Extensive literature searches did not yield sufficient data on the in vitro cell-based applications of this compound to develop detailed application notes and protocols as requested. However, significant research is available for a closely related compound, Anhuienoside C, which has demonstrated notable anti-inflammatory and anti-cancer properties in various in vitro models. The following application notes and protocols are therefore provided for Anhuienoside C .

I. Anti-Inflammatory Activity of Anhuienoside C in Macrophages

This application note describes the use of Anhuienoside C to inhibit the inflammatory response in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Anhuienoside C has been shown to suppress the production of pro-inflammatory mediators by inhibiting the MAPK and NF-κB signaling pathways.[1]

Quantitative Data Summary

| Cell Line | Treatment | Parameter Measured | Method | Result | Reference |

| RAW 264.7 | Anhuienoside C + LPS | Nitric Oxide (NO) Production | Griess Assay | Dose-dependent inhibition | [1] |

| RAW 264.7 | Anhuienoside C + LPS | TNF-α, IL-1β, IL-6 mRNA expression | RT-qPCR | Dose-dependent inhibition | [1] |

| RAW 264.7 | Anhuienoside C + LPS | TNF-α, IL-1β, IL-6 protein secretion | ELISA | Dose-dependent inhibition | [1] |

| RAW 264.7 | Anhuienoside C + LPS | iNOS, COX-2 mRNA expression | RT-qPCR | Dose-dependent inhibition | [1] |

| RAW 264.7 | Anhuienoside C + LPS | Phosphorylation of ERK, JNK, p38 | Western Blot | Inhibition of phosphorylation | |

| RAW 264.7 | Anhuienoside C + LPS | Nuclear translocation of NF-κB p65 | Western Blot | Inhibition of translocation |

Experimental Protocols

1. Cell Culture and Treatment:

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction).

-

Allow cells to adhere overnight.

-

Pre-treat cells with varying concentrations of Anhuienoside C (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for cytokine measurements).

-

2. Nitric Oxide (NO) Production Assay (Griess Assay):

-

After the treatment period, collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify NO concentration using a sodium nitrite standard curve.

3. Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis:

-

Following treatment, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol reagent).

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform RT-qPCR using gene-specific primers for TNF-α, IL-1β, IL-6, iNOS, COX-2, and a housekeeping gene (e.g., GAPDH).

-

Analyze the relative gene expression using the 2^-ΔΔCt method.

4. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion:

-

Collect the cell culture supernatant after treatment.

-

Quantify the concentration of secreted TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

5. Western Blot Analysis for Signaling Pathway Proteins:

-

After a shorter LPS stimulation time (e.g., 30-60 minutes), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of ERK, JNK, p38, and NF-κB p65.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Workflow Diagrams

Caption: Anhuienoside C inhibits LPS-induced inflammatory signaling.

Caption: Workflow for in vitro anti-inflammatory assays.

II. Anti-Cancer Activity of Anhuienoside C in Ovarian Cancer Cells

This application note details the investigation of Anhuienoside C's anti-cancer effects on human ovarian cancer cell lines, such as OVCAR-3. Anhuienoside C has been found to induce apoptosis, inhibit cell migration and invasion, and block the PI3K/AKT/mTOR signaling pathway.

Quantitative Data Summary

| Cell Line | Treatment | Parameter Measured | Method | Result (IC50) | Reference |

| OVCAR-3 | Anhuienoside C | Cell Viability | MTT Assay | Dose-dependent decrease | |

| OVCAR-3 | Anhuienoside C | Apoptosis | Flow Cytometry (Annexin V/PI) | Dose-dependent increase | |

| OVCAR-3 | Anhuienoside C | Cell Migration | Wound Healing Assay | Inhibition | |

| OVCAR-3 | Anhuienoside C | Cell Invasion | Transwell Matrigel Invasion Assay | Inhibition | |

| OVCAR-3 | Anhuienoside C | Protein Expression (p-PI3K, p-AKT, p-mTOR) | Western Blot | Dose-dependent decrease |

Experimental Protocols

1. Cell Culture and Treatment:

-

Cell Line: OVCAR-3 human ovarian cancer cell line.

-

Culture Medium: RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol:

-

Seed OVCAR-3 cells in appropriate culture plates.

-

Allow cells to adhere overnight.

-

Treat cells with various concentrations of Anhuienoside C (e.g., 0, 25, 50, 100 µM) for specified durations (e.g., 24, 48, 72 hours).

-

2. Cell Viability Assay (MTT Assay):

-

After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

3. Apoptosis Assay (Annexin V/PI Staining):

-

Following treatment, harvest the cells by trypsinization.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

4. Cell Migration Assay (Wound Healing Assay):

-

Grow OVCAR-3 cells to a confluent monolayer in a 6-well plate.

-

Create a scratch (wound) in the monolayer using a sterile pipette tip.

-

Wash with PBS to remove detached cells.

-

Add fresh medium containing different concentrations of Anhuienoside C.

-

Capture images of the wound at 0 and 24 hours.

-

Measure the wound closure area to assess cell migration.

5. Cell Invasion Assay (Transwell Matrigel Invasion Assay):

-

Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.

-

Seed OVCAR-3 cells in serum-free medium in the upper chamber.

-

Add medium with 10% FBS as a chemoattractant to the lower chamber.

-

Add different concentrations of Anhuienoside C to both chambers.

-

Incubate for 24-48 hours.

-

Remove non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of invaded cells under a microscope.

6. Western Blot Analysis for PI3K/AKT/mTOR Pathway:

-

Follow the same general Western Blot protocol as described in the anti-inflammatory section.

-

Use primary antibodies against phosphorylated and total forms of PI3K, AKT, and mTOR.

Signaling Pathway and Workflow Diagrams

Caption: Anhuienoside C targets the PI3K/AKT/mTOR pathway.

Caption: Workflow for in vitro anti-cancer assays.

References

Application Notes and Protocols for the Investigation of Anhuienoside B in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: There is currently no publicly available scientific literature detailing the administration of Anhuienoside B in animal models. The following application notes and protocols are hypothetical and have been adapted from studies on the closely related compound, Anhuienoside C, and general pharmacological practices for natural products. These guidelines are intended to serve as a starting point for research and should be adapted and validated based on preliminary in-house experimental findings.

Introduction

This compound is a sesquiterpene lactone glycoside isolated from Chloranthus anhuiensis. Sesquiterpene lactones are a class of natural products known for a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Due to the lack of in vivo data for this compound, this document provides a proposed framework for its initial investigation in rodent models, drawing parallels from a pharmacokinetic study on Anhuienoside C, a triterpenoid saponin also found in the same plant genus. The provided protocols will require optimization for the specific physicochemical properties of this compound and the research question being addressed.

Hypothetical Quantitative Data Summary

As no in vivo data for this compound is available, the following table summarizes the pharmacokinetic parameters of a related compound, Anhuienoside C, in rats following intravenous and oral administration. This data can be used as a preliminary reference for designing pharmacokinetic studies for this compound.

Table 1: Pharmacokinetic Parameters of Anhuienoside C in Rats

| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |

| Dose | 5 mg/kg | 100 mg/kg |

| Cmax (Maximum Concentration) | 473.5 ± 77.6 ng/mL (at 15 min) | Not Applicable |

| Tmax (Time to Cmax) | 15 min | Not Applicable |

| t1/2z (Elimination Half-life) | 1.26 ± 0.18 h | Not Applicable |

| AUC (Area Under the Curve) | 1901.3 ± 469.9 minmg/mL | 812.0 ± 216.1 minmg/mL |

| Oral Bioavailability (F) | - | 2.1% |

Data adapted from a study on Anhuienoside C pharmacokinetics in rats. These values should be considered as a rough estimate for this compound and require experimental validation.

Experimental Protocols

The following are proposed, detailed protocols for the in vivo administration of this compound for pharmacokinetic and pharmacodynamic studies.

Animal Model

-

Species: Sprague-Dawley rats

-

Sex: Male

-

Weight: 200-250 g

-

Acclimatization: Animals should be acclimatized for at least one week prior to the experiment under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to standard chow and water.

Formulation and Dosing

-

Intravenous (IV) Formulation: Dissolve this compound in a vehicle suitable for intravenous injection, such as a mixture of saline, ethanol, and polyethylene glycol (PEG400). The final concentration of organic solvents should be minimized and tested for tolerability. A suggested starting dose for a pharmacokinetic study could be 5 mg/kg.

-

Oral (PO) Formulation: For oral gavage, this compound can be suspended in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution. A higher dose, for instance, 100 mg/kg, might be necessary for oral studies due to expected lower bioavailability.[1]

Pharmacokinetic Study Protocol

-

Animal Groups: Divide rats into two groups: Intravenous (IV) and Oral (PO) administration. Each group should consist of at least 5 animals.

-

Fasting: Fast the animals for 12 hours prior to dosing, with free access to water.

-

Administration:

-

IV Group: Administer the this compound formulation via the tail vein.

-

PO Group: Administer the this compound suspension via oral gavage.

-

-

Blood Sampling:

-

Collect blood samples (approximately 0.2 mL) from the retro-orbital plexus or tail vein into heparinized tubes at the following time points:

-

IV Group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

-

PO Group: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

-

-

-

Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Bioanalysis:

-

Develop and validate a sensitive analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound in plasma.

-

The method should include a simple and efficient sample preparation step, like protein precipitation with acetonitrile.

-

-

Data Analysis: Calculate the pharmacokinetic parameters using non-compartmental analysis with appropriate software (e.g., WinNonlin, Phoenix).

Tissue Distribution Study Protocol

-

Animal Groups: Use a separate cohort of animals for the tissue distribution study.

-

Administration: Administer this compound orally at a dose determined from the pharmacokinetic study (e.g., 100 mg/kg).

-

Tissue Collection: At predetermined time points (e.g., 0.5, 2, 6, and 12 hours post-dose), euthanize the animals (n=4 per time point) and harvest major organs (liver, kidneys, heart, lungs, spleen, brain, and gastrointestinal tract).

-

Sample Processing: Rinse the tissues with cold saline, blot dry, weigh, and homogenize in a suitable buffer.

-

Analysis: Analyze the concentration of this compound in the tissue homogenates using the validated LC-MS/MS method.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a general workflow for an in vivo study of this compound.

Caption: General workflow for in vivo studies of this compound.

Hypothetical Signaling Pathway

Based on the known anti-inflammatory properties of sesquiterpene lactones, this compound may exert its effects through the inhibition of the NF-κB signaling pathway.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

Anhuienoside B: Uncharted Territory in Cellular Pathway Research

A comprehensive review of current scientific literature reveals a significant gap in the understanding of Anhuienoside B's biological activity and its effects on specific cellular pathways. this compound is a natural product that has been isolated from the fresh leaves of Chloranthus anhuiensis as a stress metabolite induced by copper chloride.[1] However, beyond its isolation and identification, there is a notable absence of published research detailing its mechanism of action or its potential applications in studying cellular processes.

In contrast, a closely related compound from the same plant, Anhuienoside C , has been the subject of research, particularly in the context of cancer biology. Studies have demonstrated that Anhuienoside C exhibits anti-cancer properties by modulating the PI3K/AKT/mTOR signaling pathway .[2][3]

Given the lack of specific data for this compound, this document will provide detailed application notes and protocols for the better-characterized Anhuienoside C , focusing on its interaction with the PI3K/AKT/mTOR pathway. This will serve as a practical example for researchers and drug development professionals interested in this class of compounds, illustrating the methodologies that could be applied to study this compound, should its biological activity be uncovered in future research.

Application Notes for Anhuienoside C in Studying the PI3K/AKT/mTOR Pathway

Introduction:

Anhuienoside C is a diterpenoid compound that has been shown to inhibit the growth of human ovarian cancer cells.[2] Its mechanism of action involves the induction of apoptosis and the suppression of cell migration and invasion, which are critically regulated by the PI3K/AKT/mTOR signaling cascade.[2] This pathway is a central regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Anhuienoside C's ability to block this pathway makes it a valuable research tool for studying the roles of PI3K, AKT, and mTOR in cancer progression and for the initial stages of drug discovery.

Mechanism of Action:

Anhuienoside C exerts its effects by inhibiting the phosphorylation of key proteins in the PI3K/AKT/mTOR pathway. By reducing the levels of phosphorylated PI3K, AKT, and mTOR, Anhuienoside C effectively downregulates the downstream signaling events that promote cancer cell survival and proliferation.

Quantitative Data Summary

The following table summarizes the dose-dependent effects of Anhuienoside C on the viability of human ovarian cancer cells (OVACAR-3).

| Anhuienoside C Concentration (µM) | Cell Viability (%) |

| 0 | 100 |

| 25 | ~80 |

| 50 | ~60 |

| 100 | ~40 |

Data is approximated from graphical representations in the cited literature and should be used for illustrative purposes.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of Anhuienoside C on the viability of cancer cells.

-

Materials:

-

OVACAR-3 human ovarian cancer cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

-

Anhuienoside C (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed OVACAR-3 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with varying concentrations of Anhuienoside C (e.g., 0, 25, 50, 100 µM) for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

2. Western Blot Analysis of PI3K/AKT/mTOR Pathway Proteins

This protocol is for assessing the effect of Anhuienoside C on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

-

Materials:

-

OVACAR-3 cells

-

Anhuienoside C

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL (Enhanced Chemiluminescence) detection reagent

-

Chemiluminescence imaging system

-

-

Procedure:

-

Treat OVACAR-3 cells with different concentrations of Anhuienoside C for a specified time.

-

Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer them to PVDF membranes.

-

Block the membranes with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membranes with primary antibodies overnight at 4°C.

-

Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL reagent and an imaging system.

-

Quantify the band intensities and normalize to a loading control like GAPDH.

-

Visualizations

Caption: Anhuienoside C inhibits the PI3K/AKT/mTOR signaling pathway.

Caption: Workflow for studying Anhuienoside C's effect on cancer cells.

References

Application of Anhuienoside B in Disease Research: Current Landscape

Despite the growing interest in natural compounds for therapeutic applications, detailed research on the specific applications of Anhuienoside B in disease models is currently limited in publicly available scientific literature. this compound is a natural product isolated from the fresh leaves of Chloranthus anhuiensis. While research has been conducted on other compounds from the Chloranthus genus, and the related compound Anhuienoside C, specific data regarding this compound's efficacy, mechanism of action, and experimental protocols in a specific disease context are not sufficiently documented to create detailed application notes and protocols as requested.

Current State of Research

In contrast, significant research has been published on the therapeutic potential of the related compound, Anhuienoside C . Studies have explored its anti-inflammatory and anti-cancer properties, providing valuable insights into its mechanisms of action. For instance, research has shown Anhuienoside C's ability to inhibit the growth of human ovarian cancer cells by targeting the PI3K/AKT/mTOR signaling pathway. Furthermore, its role in ameliorating collagen-induced arthritis through the inhibition of MAPK and NF-κB signaling pathways has been investigated.

Potential Avenues for Future Research

The existing body of research on other compounds from Chloranthus species suggests potential therapeutic areas where this compound could be investigated. Many natural products from this genus have demonstrated anti-inflammatory, antioxidant, and anti-cancer activities. Future research on this compound could explore its effects in preclinical models of:

-

Inflammatory Diseases: Investigating its ability to modulate key inflammatory pathways such as NF-κB and MAPK, and its effect on the production of pro-inflammatory cytokines.

-

Cancer: Assessing its cytotoxic effects on various cancer cell lines and its potential to interfere with cancer-related signaling pathways like PI3K/AKT/mTOR.

-

Neurodegenerative Diseases: Evaluating its neuroprotective potential in models of neuroinflammation and oxidative stress.

To facilitate such research, the following experimental workflow could be adopted:

Caption: Proposed experimental workflow for investigating the therapeutic potential of this compound.

Conclusion

For researchers, scientists, and drug development professionals interested in this compound, the current landscape presents an opportunity for novel research. The lack of extensive data highlights a significant gap in the scientific literature. Future studies are essential to determine if this compound holds therapeutic promise similar to other compounds from the Chloranthus genus. Such research would need to establish its biological activity, elucidate its mechanisms of action through rigorous experimental protocols, and provide the quantitative data necessary for further development. Until such studies are published, the creation of detailed application notes and protocols for this compound in any specific disease remains speculative.

Application Notes and Protocols for Anhuienoside B in Cellular Research

Disclaimer: As of late 2025, specific research detailing the biological activity and cell treatment protocols for Anhuienoside B is limited in publicly available scientific literature. The following application notes and protocols are largely extrapolated from studies on the closely related compound, Anhuienoside C , which has been more extensively characterized. Researchers should use this information as a preliminary guide and starting point for their own investigations into this compound, with the understanding that the biological effects and optimal experimental conditions may differ.

Introduction

This compound is a natural product isolated from the leaves of Chloranthus anhuiensis.[1] While its specific mechanisms of action are not well-documented, research on the related compound Anhuienoside C suggests potential anti-inflammatory and anti-cancer activities. These effects are primarily attributed to the modulation of key cellular signaling pathways, including NF-κB, MAPK, and PI3K/AKT/mTOR.[2][3][4][5] This document provides a potential framework for researchers and drug development professionals to investigate the effects of this compound on cultured cells, based on the known properties of Anhuienoside C.

Potential Biological Activities and Mechanisms of Action

Based on studies of the related compound Anhuienoside C, this compound may exhibit the following biological activities:

-

Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-1β, IL-6) and enzymes (iNOS, COX-2) through the suppression of the NF-κB and MAPK signaling pathways.

-

Anti-cancer Effects: Induction of apoptosis and inhibition of cell migration and invasion in cancer cell lines, potentially through the blockade of the PI3K/AKT/mTOR signaling pathway.

-

Regulation of Osteoclast Differentiation: Potential to ameliorate osteoclast differentiation by regulating RANKL/Wnt signaling pathways.

Data Presentation: Summary of Anhuienoside C Effects

The following tables summarize quantitative data from studies on Anhuienoside C, which can serve as a reference for designing experiments with this compound.

Table 1: Effect of Anhuienoside C on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages

| Concentration of Anhuienoside C | Inhibition of NO Production (IC50) | Inhibition of iNOS mRNA Expression | Inhibition of COX-2 mRNA Expression | Inhibition of TNF-α Secretion | Inhibition of IL-1β Secretion | Inhibition of IL-6 Secretion |

| Various | > 100 µM | Dose-dependent | Dose-dependent | Dose-dependent | Dose-dependent | Dose-dependent |

Table 2: Effect of Anhuienoside C on Ovarian Cancer Cell Line (OVACAR-3)

| Concentration of Anhuienoside C (µM) | Cell Viability (%) | Apoptosis Induction | Inhibition of Cell Migration | Inhibition of Cell Invasion |

| 0 | 100 | Baseline | Baseline | Baseline |

| 25 | Dose-dependent decrease | Dose-dependent increase | Dose-dependent | Dose-dependent |

| 50 | Dose-dependent decrease | Dose-dependent increase | Dose-dependent | Dose-dependent |

| 100 | Dose-dependent decrease | Dose-dependent increase | Dose-dependent | Dose-dependent |

Experimental Protocols

The following are detailed, hypothetical protocols for treating cells with this compound, based on methodologies used for Anhuienoside C.

Protocol 1: Assessment of Anti-inflammatory Activity in Macrophages

Objective: To determine the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

This compound (stock solution in DMSO)

-

RAW 264.7 cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin solution

-

LPS (Lipopolysaccharide) from E. coli

-

Griess Reagent (for NO measurement)

-

ELISA kits for TNF-α, IL-1β, and IL-6

-

Reagents for RNA extraction and qRT-PCR

-

Reagents for Western Blotting

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed cells in 96-well plates (for viability and NO assay), 24-well plates (for ELISA), or 6-well plates (for qRT-PCR and Western blot) and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

-

Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.

-

Nitric Oxide (NO) Assay: After 24 hours, collect the supernatant and measure the nitrite concentration using the Griess reagent according to the manufacturer's instructions.

-

Cytokine Measurement (ELISA): Collect the supernatant and measure the concentrations of TNF-α, IL-1β, and IL-6 using specific ELISA kits.

-

Gene Expression Analysis (qRT-PCR): Lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR to measure the mRNA levels of iNOS, COX-2, TNF-α, IL-1β, and IL-6.

-

Protein Expression Analysis (Western Blot): Lyse the cells and determine the protein concentrations. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against proteins in the NF-κB and MAPK pathways (e.g., phospho-p65, IκBα, phospho-p38, phospho-JNK).

Protocol 2: Assessment of Anti-cancer Activity in Ovarian Cancer Cells

Objective: To evaluate the effect of this compound on the viability, apoptosis, migration, and invasion of OVACAR-3 human ovarian cancer cells.

Materials:

-

This compound (stock solution in DMSO)

-

OVACAR-3 cells

-

RPMI-1640 medium

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin solution

-

MTT or WST-1 reagent for viability assay

-

Annexin V-FITC/PI apoptosis detection kit

-

Transwell chambers (with and without Matrigel coating)

-

Reagents for Western Blotting

Procedure:

-